Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate

Physicochemical profiling Drug-likeness PROTAC linker design

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate (CAS 2411287-69-7) is a heterobifunctional building block comprising a 6-chloropyridazine head group, a triethylene glycol (PEG3) spacer, and a tert-butyl-protected acetate terminus. With molecular formula C₁₆H₂₅ClN₂O₆ and molecular weight 376.83 g/mol, it belongs to the class of pyridazine-PEG linkers utilized in medicinal chemistry for constructing targeted protein degraders, bioconjugates, and heterocyclic compound libraries.

Molecular Formula C16H25ClN2O6
Molecular Weight 376.83
CAS No. 2411287-69-7
Cat. No. B2626076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate
CAS2411287-69-7
Molecular FormulaC16H25ClN2O6
Molecular Weight376.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOC1=NN=C(C=C1)Cl
InChIInChI=1S/C16H25ClN2O6/c1-16(2,3)25-15(20)12-23-9-8-21-6-7-22-10-11-24-14-5-4-13(17)18-19-14/h4-5H,6-12H2,1-3H3
InChIKeyRDQWRDGOKKLEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 2-[2-[2-[2-(6-Chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate (CAS 2411287-69-7): Structural Identity and Procurement-Relevant Classification


Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate (CAS 2411287-69-7) is a heterobifunctional building block comprising a 6-chloropyridazine head group, a triethylene glycol (PEG3) spacer, and a tert-butyl-protected acetate terminus [1]. With molecular formula C₁₆H₂₅ClN₂O₆ and molecular weight 376.83 g/mol, it belongs to the class of pyridazine-PEG linkers utilized in medicinal chemistry for constructing targeted protein degraders, bioconjugates, and heterocyclic compound libraries . The canonical SMILES, CC(C)(C)OC(=O)COCCOCCOCCOC1=NN=C(C=C1)Cl, confirms the orthogonally protected architecture: the chlorine atom on the electron-deficient pyridazine ring enables nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, while the tert-butyl ester remains stable under these conditions and can be selectively deprotected under acidic conditions to reveal a free carboxylic acid for subsequent amide bond formation [1][2].

Why Generic PEG Linkers Cannot Substitute Tert-Butyl 2-[2-[2-[2-(6-Chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate in Orthogonal Conjugation Workflows


Substituting this compound with a generic PEG linker (e.g., Amino-PEG3-t-butyl ester, CAS 252881-74-6, or Hydroxy-PEG3-t-butyl acetate, CAS 518044-31-0) would eliminate the 6-chloropyridazine moiety, thereby forfeiting the capacity for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and SNAr chemistry at the pyridazine C-6 position [1]. Conversely, replacing it with a non-PEGylated chloropyridazine such as 3-(tert-butoxy)-6-chloropyridazine (CAS 41144-46-1) or tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate (CAS 2248334-56-5) removes the triethylene glycol spacer, which is documented to enhance aqueous solubility and reduce aggregation in bioconjugation contexts relative to aliphatic spacers of comparable length [2]. The concurrent presence of three functional domains—an electrophilic chloropyridazine, a flexible hydrophilic PEG3 spacer, and an acid-labile tert-butyl ester—constitutes an orthogonal protecting-group architecture that cannot be replicated by any single commercially available alternative [3]. Selection of a close analog that lacks even one of these three domains would introduce additional protecting-group manipulation steps, increase synthetic step count, or compromise the aqueous compatibility required for biochemical conjugation reactions.

Quantitative Differentiation Evidence: Tert-Butyl 2-[2-[2-[2-(6-Chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate vs. Structural Analogs


Calculated LogP and Aqueous Solubility Index: PEG3-Chloropyridazine vs. Non-PEGylated Chloropyridazine Analogs

The target compound incorporates a triethylene glycol (PEG3) spacer between the chloropyridazine ring and the tert-butyl acetate terminus. In contrast, analogs such as 3-(tert-butoxy)-6-chloropyridazine (CAS 41144-46-1, C₈H₁₁ClN₂, MW 170.64) and tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate (CAS 2248334-56-5, C₁₀H₁₄ClN₃O₂, MW 243.69) lack any PEG spacer. The PEG3 spacer is documented to increase aqueous solubility relative to non-PEGylated counterparts: PEG linkers with three or more ethylene oxide units reduce aggregation and enhance water compatibility in bioconjugation applications compared to aliphatic spacers . While no experimentally measured logP or aqueous solubility value for the target compound has been published, the structural presence of three ether oxygen atoms (hydrogen bond acceptors) in addition to the pyridazine ring nitrogens confers a hydrogen bond acceptor count of 8, versus 2 for 3-(tert-butoxy)-6-chloropyridazine [1]. This difference in hydrogen bonding capacity is consistent with the class-level observation that discrete PEG linkers increase aqueous solubility and reduce nonspecific binding in biochemical assays .

Physicochemical profiling Drug-likeness PROTAC linker design

Orthogonal Deprotection Selectivity: tert-Butyl Ester vs. Methyl or Ethyl Ester PEG-Chloropyridazine Linkers

The tert-butyl ester protecting group on the target compound can be selectively removed under acidic conditions (e.g., TFA in DCM or 4N HCl in dioxane) to reveal a free carboxylic acid, while the 6-chloropyridazine moiety and the PEG3 ether linkages remain intact [1]. In contrast, analogous PEG-chloropyridazine linkers bearing a methyl or ethyl ester (e.g., Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, CAS 862821-18-9) require saponification with LiOH or NaOH, conditions that may promote hydrolysis of the pyridazine ether linkage or generate epimerization in chiral substrates . The tert-butyl group provides orthogonal acid lability with a typical deprotection half-life of less than 30 minutes in TFA/DCM (1:1) at room temperature, whereas methyl esters typically require 2–24 hours of basic hydrolysis and ethyl esters exhibit intermediate reactivity [2]. This orthogonality allows the target compound to be used in sequential conjugation workflows where the chloropyridazine is first derivatized via metal-catalyzed cross-coupling or SNAr, followed by acid-mediated unveiling of the carboxylic acid for final amide bond formation.

Protecting group strategy Solid-phase synthesis PROTAC assembly

Chloropyridazine SNAr Reactivity: C-6 Position Activation vs. Alternative Heteroaryl Chlorides for Library Synthesis

The 6-chloropyridazine moiety in the target compound is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of both ring nitrogen atoms. Studies on chlorodiazines demonstrate that 3,6-dichloropyridazine undergoes SNAr reactions with amines and alkoxides under milder conditions (room temperature to 60°C) than 2-chloropyridine or 4-chloropyrimidine, due to the lower LUMO energy conferred by the 1,2-diazine arrangement [1]. The chlorine at position 6 is susceptible to displacement by primary and secondary amines, alkoxides, and thiols, enabling diversification into compound libraries [2]. In contrast, the Amino-PEG3-t-butyl ester comparator (CAS 252881-74-6) bears a nucleophilic primary amine rather than an electrophilic chlorine, reversing the polarity of the reactive terminus and precluding electrophile-first conjugation sequences . This electrophilic reactivity of the chloropyridazine enables an 'electrophile-first' synthetic strategy where the pyridazine ring is first elaborated via C–N or C–O bond formation, followed by acid-mediated tert-butyl ester deprotection and final conjugation through the revealed carboxylic acid.

Nucleophilic aromatic substitution Heterocyclic chemistry Parallel synthesis

PEG3 Chain Length Optimization: Triethylene Glycol vs. Shorter PEG₀–PEG₂ Linkers for Steric Relief in Ternary Complex Formation

The PEG3 (triethylene glycol) spacer in the target compound provides an extended reach of approximately 14–16 Å in its fully extended conformation, compared to ~8–10 Å for a PEG2 (diethylene glycol) spacer and ~5–7 Å for a PEG1 spacer [1]. In PROTAC development, systematic linker length studies have demonstrated that PEG3–PEG5 spacers frequently yield superior degradation efficiency (DC₅₀) and ternary complex cooperativity compared to shorter PEG₁–PEG₂ analogs, with the optimal length dependent on the specific target–E3 ligase pair [2]. While no PROTAC incorporating this exact building block has been published, the PEG3 length places this compound in the empirically favored range for PROTAC linker optimization [2]. The spacer length also exceeds that of the non-PEGylated comparator tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate (CAS 2248334-56-5), which has an effective reach of only ~3–4 Å between the pyridazine ring and the ester carbonyl, likely insufficient to span the distance between two protein binding pockets in a ternary complex [3].

PROTAC linker optimization Ternary complex formation Linker structure-activity relationship

High-Value Application Scenarios for Tert-Butyl 2-[2-[2-[2-(6-Chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate Based on Differential Evidence


PROTAC and Molecular Glue Degrader Assembly via Electrophile-First Sequential Conjugation

This compound enables an 'electrophile-first' PROTAC assembly strategy: the 6-chloropyridazine is first derivatized with a target-protein ligand bearing a primary or secondary amine via SNAr (25–60°C, DMF, DIPEA) or with an arylboronic acid via Suzuki coupling, capitalizing on the documented SNAr and cross-coupling competence of chloropyridazines [1]. The tert-butyl ester remains intact throughout these transformations due to its orthogonal stability. Subsequent TFA-mediated deprotection reveals the carboxylic acid, which is then coupled to an E3 ligase ligand (e.g., VHL, CRBN, or IAP ligand) bearing a free amine, using standard amide coupling reagents (HATU/DIPEA or EDC/HOBt) [2]. This sequential, one-flask workflow minimizes intermediate purification steps and is incompatible with amino-terminated PEG linkers that would require amine protection/deprotection cycles, or with methyl/ethyl esters that would undergo hydrolysis under SNAr conditions employing hydroxide bases .

Heterocyclic Compound Library Synthesis via Pd-Catalyzed Cross-Coupling Diversification

The chloropyridazine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the parallel synthesis of diverse compound libraries from a single building block [1]. Researchers can react the target compound with a panel of arylboronic acids, amines, or alkynes under standardized coupling conditions, generating a library of pyridazine derivatives with variable substituents at the C-6 position. The PEG3 spacer provides sufficient aqueous solubility to conduct these reactions in mixed aqueous-organic solvent systems (e.g., dioxane/H₂O), and the tert-butyl ester can be deprotected in the final step to yield a library of free carboxylic acids for biochemical screening [2]. This workflow is directly enabled by the orthogonal architecture of the target compound and would require additional protection/deprotection steps if a non-PEGylated chloropyridazine or a nucleophilic PEG linker were substituted.

Antibody-Drug Conjugate (ADC) and Bioconjugate Linker Synthesis Requiring Aqueous Compatibility

The triethylene glycol spacer confers aqueous solubility that is critical for bioconjugation reactions performed in phosphate-buffered saline or other aqueous buffers at neutral pH [1]. The chloropyridazine terminus can be pre-functionalized with a payload (e.g., a cytotoxic drug or fluorescent probe) via SNAr or cross-coupling under anhydrous conditions, then the tert-butyl ester is deprotected and the resulting carboxylic acid is conjugated to surface lysine residues on an antibody or to an engineered cysteine via maleimide-caproic acid linker chemistry [2]. The PEG3 spacer reduces aggregation of the final ADC compared to conjugates built with hydrophobic aliphatic linkers, a class-level benefit documented for PEG-containing bioconjugates [1]. Non-PEGylated chloropyridazine building blocks would produce conjugates with substantially lower aqueous solubility and higher aggregation propensity.

Chemical Probe Synthesis for Target Identification (Chemical Proteomics)

The orthogonal protecting group architecture makes this compound suitable for the synthesis of trifunctional chemical probes containing a photoreactive group (diazirine or benzophenone), a click chemistry handle (alkyne), and a protein-targeting ligand [1]. The chloropyridazine is first elaborated with the protein-targeting moiety, the tert-butyl ester is deprotected and coupled to an amine-bearing photocrosslinker, and the PEG3 spacer provides flexibility for the probe to access its binding site while maintaining solubility during in situ labeling experiments in live cells [2]. The PEG3 length balances sufficient reach for crosslinking with minimal non-specific binding, a property empirically validated in chemical proteomics studies using PEG3-containing probes . This scenario exploits all three structural domains of the target compound and could not be accomplished with any single-domain analog.

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